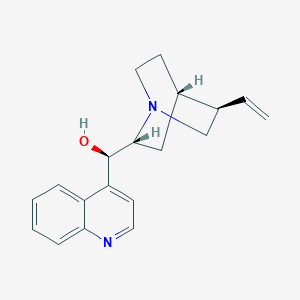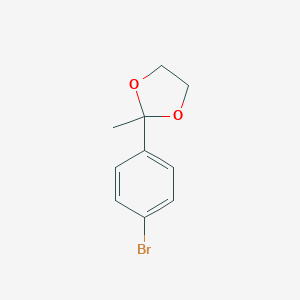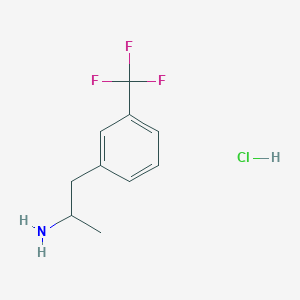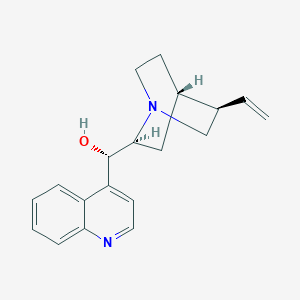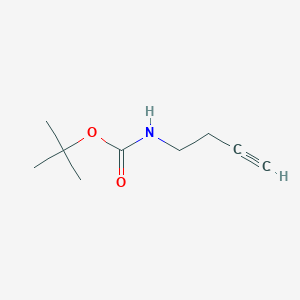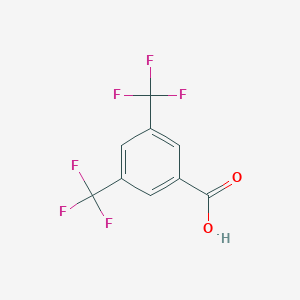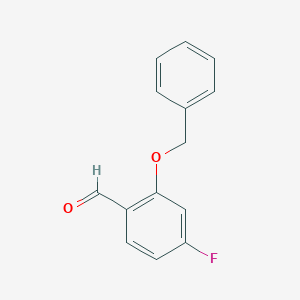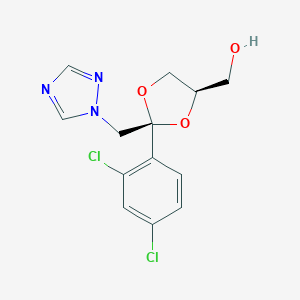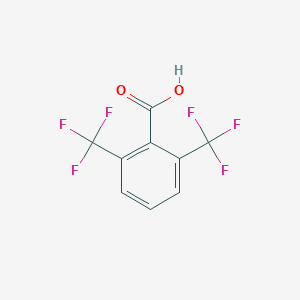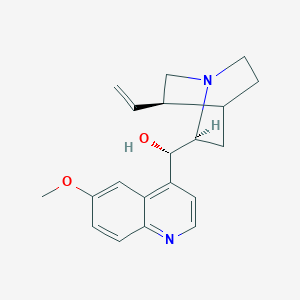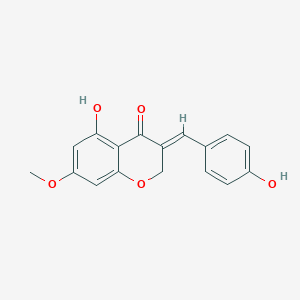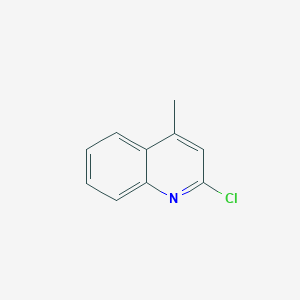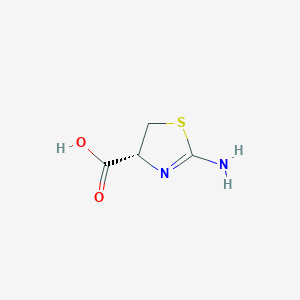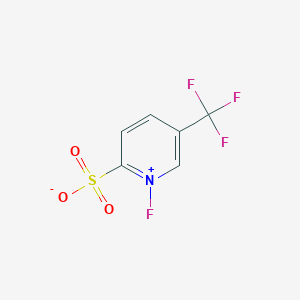
2-(4-Phenylbutyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylbutyl)-1H-indole, also known as PB-22, is a synthetic cannabinoid that belongs to the indole family. PB-22 is a potent agonist of the CB1 and CB2 receptors and is known to have similar effects to those of delta-9-tetrahydrocannabinol (THC), the psychoactive compound found in cannabis. PB-22 has gained interest in the scientific community due to its potential applications in medical research.
作用机制
2-(4-Phenylbutyl)-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. 2-(4-Phenylbutyl)-1H-indole binds to these receptors, causing a cascade of biochemical events that ultimately lead to the effects observed in vivo.
生化和生理效应
2-(4-Phenylbutyl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Phenylbutyl)-1H-indole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 2-(4-Phenylbutyl)-1H-indole has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
实验室实验的优点和局限性
2-(4-Phenylbutyl)-1H-indole has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of smaller amounts of the compound in experiments. Additionally, 2-(4-Phenylbutyl)-1H-indole has a long half-life, which allows for longer experiments. However, one limitation is the lack of information on the long-term effects of 2-(4-Phenylbutyl)-1H-indole, which makes it difficult to assess its safety for use in humans.
未来方向
There are several future directions for 2-(4-Phenylbutyl)-1H-indole research. One area of interest is the development of 2-(4-Phenylbutyl)-1H-indole derivatives with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to determine the long-term effects of 2-(4-Phenylbutyl)-1H-indole on human health and safety. Finally, 2-(4-Phenylbutyl)-1H-indole has the potential to be used as a therapeutic agent for the treatment of various medical conditions, and further research is needed to explore its full therapeutic potential.
合成方法
2-(4-Phenylbutyl)-1H-indole can be synthesized using a variety of methods. One common method involves the reaction of 4-phenylbutyl iodide with 1H-indole in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylbutyl chloride with 1H-indole in the presence of a base. Both methods yield 2-(4-Phenylbutyl)-1H-indole in high purity and yield.
科学研究应用
2-(4-Phenylbutyl)-1H-indole has been used in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various medical conditions. Studies have shown that 2-(4-Phenylbutyl)-1H-indole has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 2-(4-Phenylbutyl)-1H-indole has been shown to have anti-cancer effects, making it a potential candidate for the treatment of various types of cancer.
属性
CAS 编号 |
142906-89-6 |
|---|---|
产品名称 |
2-(4-Phenylbutyl)-1H-indole |
分子式 |
C18H19N |
分子量 |
249.3 g/mol |
IUPAC 名称 |
2-(4-phenylbutyl)-1H-indole |
InChI |
InChI=1S/C18H19N/c1-2-8-15(9-3-1)10-4-6-12-17-14-16-11-5-7-13-18(16)19-17/h1-3,5,7-9,11,13-14,19H,4,6,10,12H2 |
InChI 键 |
OUFWRIBUVYRSQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |
规范 SMILES |
C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |
同义词 |
2-(4-PHENYLBUTYL)INDOLE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



